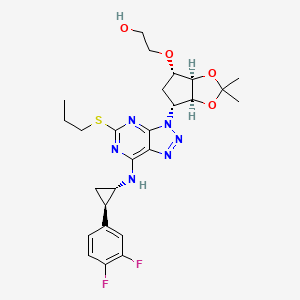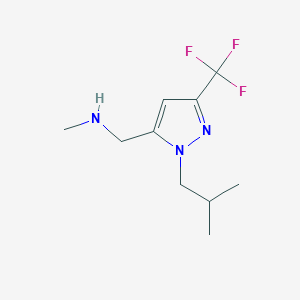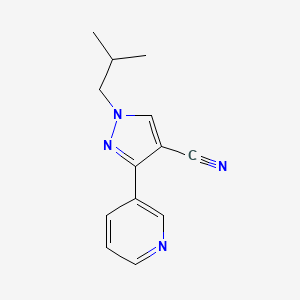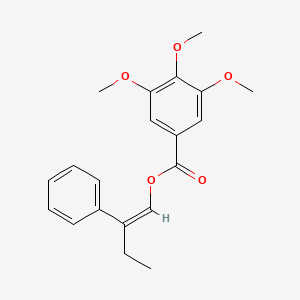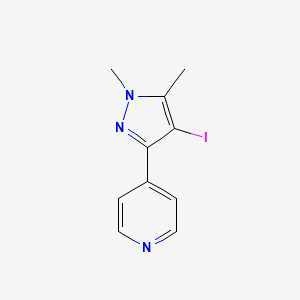![molecular formula C10H17NO3 B13427860 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is a compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound includes a methoxy group and a propanoic acid moiety, making it a unique and interesting compound for various scientific applications .
Métodos De Preparación
The synthesis of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo compound with high yield and purity . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperature and pressure conditions.
Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques, but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
In oxidation reactions, the compound can be converted into its corresponding ketone or aldehyde derivatives. Reduction reactions can further modify the functional groups, leading to the formation of alcohols or amines. Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound has been studied for its potential therapeutic effects. It has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve their physicochemical properties and efficacy . Additionally, its structural similarity to biologically active compounds makes it a useful tool for studying receptor-ligand interactions and drug-receptor binding mechanisms.
Mecanismo De Acción
The mechanism of action of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, its incorporation into antihistamine drugs suggests that it may interact with histamine receptors, blocking their activation and reducing allergic responses .
Comparación Con Compuestos Similares
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can be compared with other similar azabicyclo compounds, such as 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane and 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane . These compounds share the azabicyclo core structure but differ in their functional groups and substituents. The presence of the methoxy group and propanoic acid moiety in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-14-10-7-4-8(10)6-11(5-7)3-2-9(12)13/h7-8,10H,2-6H2,1H3,(H,12,13) |
Clave InChI |
IFFNJJQYDIJLHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1C2CC1CN(C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
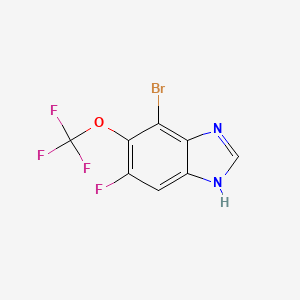
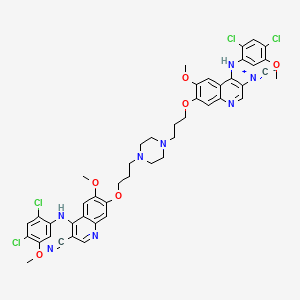

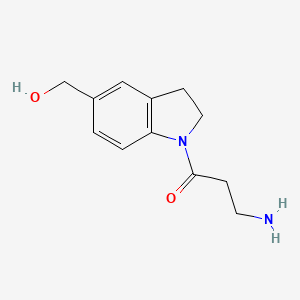

![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

